Home > Products > Screening Compounds P112739 > 1,2-Dimethylquinolin-4(1H)-one
1,2-Dimethylquinolin-4(1H)-one - 6760-40-3

1,2-Dimethylquinolin-4(1H)-one

Catalog Number: EVT-434248
CAS Number: 6760-40-3
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,2-Dimethylquinolin-4(1H)-one is a natural product found in Glycosmis parviflora, Glycosmis citrifolia, and Sarcomelicope simplicifolia with data available.
Overview

1,2-Dimethylquinolin-4(1H)-one is a member of the quinolone family, which are heterocyclic compounds characterized by a fused benzene and pyridine ring structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. It possesses a dimethyl substitution pattern at the 1 and 2 positions of the quinoline ring, which can influence its reactivity and interaction with biological targets.

Source

1,2-Dimethylquinolin-4(1H)-one can be derived from various synthetic routes that utilize starting materials such as anilines and carbonyl compounds. The compound is often studied for its pharmacological properties, including its role as an inhibitor in various biological pathways.

Classification

1,2-Dimethylquinolin-4(1H)-one belongs to the class of compounds known as quinolones, which are further categorized under heterocycles due to their cyclic structure containing nitrogen atoms. It is specifically classified as a substituted quinolone due to the presence of methyl groups at the 1 and 2 positions.

Synthesis Analysis

The synthesis of 1,2-Dimethylquinolin-4(1H)-one can be achieved through several methods:

1. Traditional Methods:

  • Refluxing Anilines with Carbonyl Compounds: A common approach involves refluxing an appropriate aniline with a β-keto ester or other carbonyl precursors in the presence of acid catalysts. For example, the reaction of 2-methyl-3-aminobenzaldehyde with ethyl acetoacetate can yield 1,2-dimethylquinolin-4(1H)-one.
  • Cyclization Reactions: The cyclization of N-substituted amino acids or amines with α,β-unsaturated carbonyl compounds under acidic or basic conditions can also produce this compound.

2. Modern Techniques:

  • Copper-Catalyzed Reactions: Recent advancements have introduced copper-catalyzed methods that allow for more efficient syntheses with higher yields and selectivity. For instance, using copper(I) oxide as a catalyst in conjunction with suitable alkylating agents has shown promise in synthesizing various substituted quinolones .

Technical Details

The synthesis typically involves controlling reaction conditions such as temperature, solvent choice (commonly ethanol or DMF), and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm product identity and assess purity.

Molecular Structure Analysis

The molecular structure of 1,2-Dimethylquinolin-4(1H)-one features a quinoline backbone with two methyl groups attached at the 1 and 2 positions. The molecular formula is C10H9NC_{10}H_{9}N, and it has a molecular weight of approximately 159.19 g/mol.

Structure Data

  • IUPAC Name: 1,2-Dimethylquinolin-4(1H)-one
  • Molecular Formula: C10H9NC_{10}H_{9}N
  • Molecular Weight: 159.19 g/mol
  • Melting Point: The melting point typically ranges around 80–85 °C depending on purity.
  • NMR Spectrum: Characteristic peaks for the methyl groups and aromatic protons can be observed in the NMR spectrum.
Chemical Reactions Analysis

1,2-Dimethylquinolin-4(1H)-one participates in various chemical reactions due to its electrophilic nature:

1. Electrophilic Aromatic Substitution:

  • The presence of electron-donating methyl groups enhances reactivity towards electrophiles, allowing for substitutions at different positions on the aromatic ring.

2. Oxidation Reactions:

  • This compound can undergo oxidation to form corresponding quinones or other derivatives, which may exhibit different biological activities.

3. Condensation Reactions:

  • It can also react with aldehydes or ketones in condensation reactions to form larger heterocyclic structures.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., Lewis acids) to facilitate bond formation or cleavage effectively.

Mechanism of Action

The mechanism of action for 1,2-Dimethylquinolin-4(1H)-one varies depending on its biological target but generally involves:

1. Interaction with Enzymes:

  • It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation or apoptosis.

2. Binding Affinity:

  • The compound's structure allows it to fit into enzyme active sites or receptor binding sites effectively, modulating their activity through competitive inhibition or allosteric effects.

Data

Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines and may serve as leads for drug development .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a pale yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with strong oxidizing agents and electrophiles due to the presence of nitrogen in the aromatic system.
Applications

1,2-Dimethylquinolin-4(1H)-one has several scientific applications:

1. Pharmaceutical Development:

  • It is investigated for its potential use as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth .

2. Biological Research:

  • Used as a tool compound in studying metabolic pathways and enzyme mechanisms within cells.

3. Synthetic Chemistry:

  • Serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications.
Synthetic Methodologies and Optimization Strategies

Conrad–Limpach Cyclization for Quinolinone Core Synthesis

The Conrad-Limpach cyclization stands as the foundational method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold central to 1,2-dimethylquinolin-4(1H)-one synthesis. This classical reaction involves the condensation of aniline derivatives (1) with β-ketoesters (typically ethyl acetoacetate, 2) to form Schiff base intermediates (3), followed by high-temperature electrocyclic ring closure yielding 4-hydroxyquinolines (4) [2] [8] [9]. The mechanism initiates with nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent protonation and keto-enol tautomerization yield the Schiff base. The rate-determining step involves an electrocyclic ring closure requiring elevated temperatures (typically 250°C), breaking aromaticity to form the bicyclic hemiketal intermediate (5), which aromatizes via alcohol elimination [2] [9].

Table 1: Solvent Optimization in Conrad-Limpach Cyclization for 2-Methyl-6-nitro-4-quinolone Synthesis

SolventBoiling Point (°C)Yield (%)Cost/Liter (USD)Practical Considerations
Mineral Oil>275~95*LowViscous, difficult handling
Diphenyl Ether25970-80*ModerateSolid at RT, unpleasant odor
Dowtherm A®25765High ($122)Liquid at RT, odor
Isobutyl Benzoate24066High ($340)Easier removal, moderate odor
2,6-Di-tert-butylphenol25365Low ($30)Low odor, easy handling
1,2,4-Trichlorobenzene21354Moderate ($32)Moderate odor
2-Nitrotoluene22251Low ($20)Moderately easy handling

*Literature yields under optimized conditions; actual yields may vary significantly with substrate and scale [9].

Critical optimization strategies focus on solvent selection and reaction conditions. Traditional solvents like mineral oil, diphenyl ether, or Dowtherm A® (eutectic diphenyl ether/biphenyl mixture) necessitate high boiling points (>250°C) to drive the ring closure but present practical challenges including difficult product isolation, high cost, and unpleasant odors [9]. Research demonstrates that alkyl benzoates (e.g., isobutyl benzoate) and phenolic solvents (e.g., 2,6-di-tert-butylphenol) offer comparable yields (65-66%) at lower cost and improved handling. Crucially, yield increases with solvent boiling point until approximately 250-260°C, plateauing near 65-70% due to competing decomposition pathways [9]. The one-pot modification using ethyl 3-ethoxybut-2-enoate (8) instead of ethyl acetoacetate simplifies the process by generating the Schiff base in situ and significantly improves yields for electron-deficient anilines like 4-nitroaniline, facilitating the synthesis of 2-methyl-6-nitro-4-quinolone (9) in 65% yield after only 35 minutes in optimized solvents [9]. Acid catalysis (a few drops of concentrated H₂SO₄) accelerates the initial imine formation but requires careful control to prevent polycondensation or decomposition, particularly with sensitive substrates [9].

Iodination and Cross-Coupling Reactions for Side Chain Diversification

Following quinolinone core formation, regioselective halogenation at the electron-rich C3 position enables further functionalization via cross-coupling. Direct bromination often proves inefficient or unselective, whereas iodination offers advantages for subsequent metal-catalyzed reactions due to superior leaving-group ability. Conventional aromatic iodination methods involve harsh conditions incompatible with quinolinone substrates [6]. Recent breakthroughs utilize copper(I)-catalyzed halogen exchange under mild conditions. A system employing CuI (5-10 mol%) and diethylenetriamine (dien) ligand in aqueous ethanol (95%) at 78°C efficiently converts recalcitrant aryl bromides to iodides in situ [6]. This method is particularly valuable for heteroaromatic systems like quinolinones where existing bromides resist direct cross-coupling due to catalyst poisoning by heteroatoms or complex substituents.

Table 2: In Situ Iodination and Cross-Coupling Strategies for Quinolinone Diversification

StepReaction TypeKey Reagents/ConditionsAdvantages Over Direct Bromide Coupling
In Situ IodinationCu-catalyzed HalexCuI/dien, 95% EtOH/H₂O, 78°C, 8hConverts unreactive bromides; mild FG tolerance
Suzuki-Miyaura CouplingPd-catalyzed CC bondPd(PPh₃)₂Cl₂ (0.5-2 mol%), Base, TPGS-750-M/H₂O, 50°C>30% Yield increase; lower Pd loading; aqueous
Sonogashira CouplingPd/Cu-catalyzed AlkynePd cat./CuI, amine base, micellar H₂OEnables alkynylation where bromide fails
CyanationPd-catalyzed CN insertPd cat., Zn(CN)₂ or K₄[Fe(CN)₆], micellar H₂OHigh yield for sensitive heterocycles (e.g., 77%→98%)

The generated aryl iodides demonstrate dramatically enhanced reactivity in subsequent Pd-catalyzed cross-couplings compared to the original bromides. For instance, challenging Suzuki-Miyaura couplings of pharmaceutical intermediates exhibit yield increases from 38% (starting from bromide) to 73% when proceeding via the in situ generated iodide [6]. Similarly, Sonogashira couplings and cyanations proceed efficiently from these iodides under aqueous micellar conditions (using surfactants like TPGS-750-M) at lower temperatures (50°C vs 90°C) and with reduced palladium loadings (0.5 mol% Pd(PPh₃)₂Cl₂ vs 4 mol% Pd(dppf)Cl₂) [6] [7]. The micellar environment provides high local concentrations of reactants, facilitating both the initial halogen exchange and the subsequent coupling steps in a tandem or sequential one-pot process without isolating the light-sensitive iodide intermediate [6]. This strategy is particularly powerful for late-stage functionalization of complex quinolinones bearing sensitive functional groups incompatible with traditional iodination protocols (strong acids, high temperatures >150°C).

Regioselective Deprotection Techniques in Multi-Methoxy Systems

Quinoline-based natural products and pharmaceuticals often feature polyoxygenated patterns (e.g., trimethoxybenzoyl groups) requiring precise regioselective deprotection. Regioselective demethylation of specific methoxy groups within multi-methoxyaryl quinolinone conjugates presents a significant synthetic challenge due to the similarity of chemical environments. Lewis acids, particularly boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are the workhorses for this transformation [3].

The chelation-controlled mechanism dictates selectivity. BBr₃ coordinates preferentially to adjacent oxygen atoms or carbonyl groups. In esters like phenolic benzoates attached to the quinolinone core (e.g., structures resembling reserpine precursors), the ortho-methoxy group exhibits enhanced lability due to coordination of BBr₃ to the ester carbonyl, facilitating selective cleavage of the ortho-methoxy C-O bond over meta or para positions [3]. For diaryl ketones (benzophenones), selectivity often favors the para-methoxy group due to the stability of the developing oxonium ion intermediate or steric accessibility [3]. Key optimization parameters include:

  • Stoichiometry: Controlled addition (1.0-1.2 equiv) of BBr₃ targets mono-demethylation. Excess reagent (3-5 equiv) drives global demethylation.
  • Temperature: Low temperatures (-78°C to 0°C) are crucial for achieving high regioselectivity. Warming to room temperature completes the reaction but compromises selectivity.
  • Solvent: Dichloromethane (DCM) is standard. Alternatives like acetonitrile or chloroform can modulate selectivity for specific substrates but may reduce reaction rates.
  • Quenching: Careful aqueous workup (e.g., saturated sodium bicarbonate) hydrolyzes the boron complex, releasing the free phenol.

For substrates where Lewis acids induce side reactions (e.g., dealkylation or decomposition), alternative methods exist but are less common for quinolinones. These include using thiolate salts (e.g., sodium ethanethiolate in DMF) for para-selective demethylation in certain systems or iodotrimethylsilane (TMSI). However, BBr₃ remains the most versatile and widely applied reagent for achieving regioselective demethylation in complex quinolinone derivatives bearing multiple methoxyaryl groups, enabling the precise installation of phenolic handles for further conjugation (e.g., esterification, etherification) critical for biological activity modulation.

Suzuki–Miyaura Cross-Coupling for Diarylether Functionalization

While traditionally used for biaryl synthesis, the Suzuki-Miyaura reaction is instrumental for constructing diaryl ether motifs linked to quinolinones when paired with specifically functionalized boronic acids or esters. This application is vital for generating analogues mimicking bioactive natural products or drugs containing diaryl ether linkages. The reaction follows the standard catalytic cycle: oxidative addition of an aryl halide (or triflate) to Pd(0), transmetalation with the boronic acid (activated by base), and reductive elimination forming the new C-O bond (for O-arylations) or C-C bond (for direct arylations) [4] [7]. For diaryl ether formation attached to quinolinone, boronic acids derived from ortho-hydroxy-substituted benzenes or heterocycles are typically employed, followed by intramolecular coupling or used in intermolecular fashion with haloquinolinones.

Key advancements overcome traditional limitations:

  • Aqueous Micellar Catalysis: Surfactants like TPGS-750-M (α-tocopherol polyethylene glycol succinate) form nanomicelles in water, creating high local concentrations of reactants. This enables efficient couplings of hydrophobic quinolinone derivatives in water at ambient or mild temperatures (40-50°C), replacing toxic organic solvents (dioxane, DMF, toluene) [6].
  • Handling Challenging Substrates: In situ iodination (Section 1.2) transforms unreactive aryl bromides on complex quinolinones into highly reactive iodides, dramatically boosting Suzuki coupling yields (e.g., from 0% for bromide to >70% for iodide in crizotinib precursor synthesis) [6].
  • Ligand Design: While PPh₃ is common, bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the active Pd(0) species, allowing lower catalyst loadings (down to 0.001 mol% in model systems) and tolerating steric hindrance near the coupling site [7]. These ligands accelerate the reductive elimination step, crucial for diaryl bond formation.
  • Base Optimization: Mild bases like K₃PO₄ or K₂CO₃ are often sufficient in micellar media, minimizing hydrolysis of sensitive esters or amides on the quinolinone or boronic acid partner. Stronger bases (e.g., Cs₂CO₃) may be needed for electron-rich or sterically hindered partners but increase hydrolysis risks.

The chemoselectivity of Suzuki-Miyaura coupling towards C-C bond formation over potential C-O or C-N coupling is generally high when using standard Pd/phosphine catalysts. However, careful choice of catalyst and conditions ensures that functional groups like free amines, alcohols, or even unprotected phenols on the boronic acid partner can be tolerated, particularly under the milder aqueous micellar conditions [6] [7]. This versatility makes it indispensable for attaching diverse (hetero)aromatic fragments to the quinolinone core via stable carbon-carbon linkages.

Prodrug Synthesis for Enhanced Bioavailability

The intrinsic low aqueous solubility of many pharmacologically active quinolin-4(1H)-ones, including 1,2-dimethyl derivatives, limits their oral bioavailability and therapeutic utility. The prodrug approach effectively circumvents this by transiently attaching hydrophilic moieties, typically cleaved enzymatically in vivo to release the active parent drug [5]. Amino acid ester prodrugs represent a dominant strategy for quinolinones, leveraging active transport via peptide transporters (e.g., PepT1) for improved intestinal absorption [5].

Synthetic strategies involve esterification of available hydroxyl groups (e.g., the 4-hydroxy tautomer) or carboxylic acid functionalities appended to the quinolinone core:

  • Direct Esterification: Coupling the hydroxyl group (e.g., in 4-hydroxyquinolines or phenolic metabolites) with N-protected amino acids (e.g., Boc-Val-OH) using carbodiimide coupling agents (DCC, EDC) and catalysts (DMAP). Deprotection yields the amino acid ester prodrug.
  • Spacer Incorporation: Linking hydrophilic spacers (e.g., ethylene glycol, propylene glycol) to the quinolinone hydroxyl group, followed by esterification with amino acids. This tripartite prodrug strategy (drug-spacer-carrier) offers advantages in stability and solubility tuning. Propylene glycol-linked L-valine diesters (7) exhibit superior solubility (>1 mg/mL) compared to the parent oleanolic acid analogues and enhanced PepT1 affinity [5].
  • Phosphate Prodrugs: While offering very high solubility, phosphorylation of phenols often results in poor oral absorption and is primarily used for parenteral formulations. Their susceptibility to alkaline phosphatase limits utility for sustained release.

Optimization criteria for successful prodrugs include:

  • Enhanced Solubility: Target >10-fold increase in aqueous solubility (e.g., Valine prodrug 4 of MSX-2: 7.3 mg/mL vs parent <<1 mg/mL) [5].
  • Chemical Stability: Resistance to hydrolysis in GI tract (pH 1-7.4). Amino acid esters generally show good stability at physiological pH.
  • Enzymatic Lability: Susceptibility to esterases (e.g., liver carboxylesterases, pig liver esterase in vitro) or specific peptidases (e.g., dipeptidyl-peptidase IV for dipeptide prodrugs like 5) for efficient release in vivo. Valine prodrugs of oleanolic acid derivatives showed half-lives (t₁/₂) of ~6.9 minutes with pig liver esterase [5].
  • Transport Affinity: Recognition by intestinal transporters (e.g., PepT1 for amino acid/dipeptide prodrugs). Valine and dipeptide (Val-Val) prodrugs show significantly enhanced cellular uptake and oral bioavailability in rat models compared to parent drugs or simple alkyl esters [5].

This strategy transforms challenging, poorly soluble quinolinone-based leads into viable drug candidates with improved pharmacokinetic profiles. The synthetic chemistry is generally straightforward, leveraging well-established peptide coupling and esterification methodologies adaptable to the specific functional groups present on the quinolinone scaffold.

Properties

CAS Number

6760-40-3

Product Name

1,2-Dimethylquinolin-4(1H)-one

IUPAC Name

1,2-dimethylquinolin-4-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)2/h3-7H,1-2H3

InChI Key

RYQZTNLIYMUGQV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.